azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic aromatic structure known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the azepan-1-yl group can be attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more substituents on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles such as amines or halides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Exploring its use as a therapeutic agent in drug development.
Industry: : Utilizing its unique chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can be compared to other pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. Similar compounds include:
Pyrazolo[3,4-b]pyridine derivatives: : These compounds share the pyrazolo[3,4-b]pyridine core and exhibit various biological activities.
Indole derivatives: : These compounds have similar heterocyclic structures and are known for their medicinal properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-16-14(11-18-20)13(10-15(19-16)12-6-7-12)17(22)21-8-4-2-3-5-9-21/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVDCHIKPZXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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